molecular formula C20H17N3S B11515320 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline

4-(5-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B11515320
M. Wt: 331.4 g/mol
InChI Key: DESIQSUJROWXSX-UHFFFAOYSA-N
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Description

4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE is a complex organic compound that features a benzothiazole ring, a pyridine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the pyridine moiety and finally the aniline group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: Similar structure but lacks the pyridine moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a different functional group (dioxaborolan) instead of the benzothiazole ring.

Uniqueness

4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE is unique due to the combination of its benzothiazole, pyridine, and aniline moieties. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

4-(5-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C20H17N3S/c1-14-2-7-19-18(12-14)23-20(24-19)16-3-5-17(6-4-16)22-13-15-8-10-21-11-9-15/h2-12,22H,13H2,1H3

InChI Key

DESIQSUJROWXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NCC4=CC=NC=C4

Origin of Product

United States

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